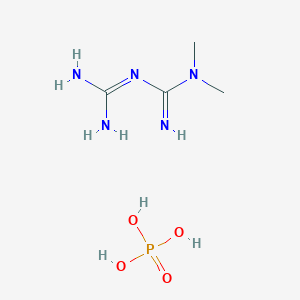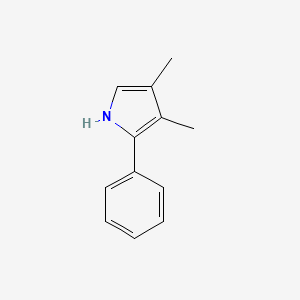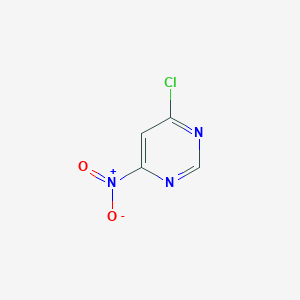
2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position of the thiazole ring and an acetamide group at the N-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide typically involves the reaction of 2-aminothiazole with an appropriate acylating agent. One common method is the acylation of 2-aminothiazole with ethyl chloroacetate, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production facility. Common solvents used in the synthesis include ethanol, methanol, and water.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar structural features.
2-(2-Amino-1,3-thiazol-4-yl)acetamide: Lacks the oxoethyl group but shares the thiazole and amino functionalities.
N-(2-Oxoethyl)acetamide: Contains the oxoethyl and acetamide groups but lacks the thiazole ring.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide is unique due to the combination of the thiazole ring, amino group, and oxoethyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
| 138829-74-0 | |
Molekularformel |
C7H9N3O2S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-(2-amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide |
InChI |
InChI=1S/C7H9N3O2S/c8-7-10-5(4-13-7)3-6(12)9-1-2-11/h2,4H,1,3H2,(H2,8,10)(H,9,12) |
InChI-Schlüssel |
COBGCRYGYWAWBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)CC(=O)NCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)

![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)


